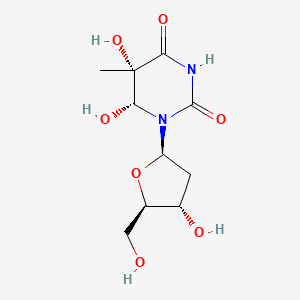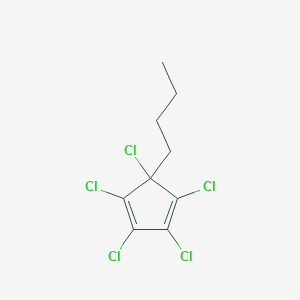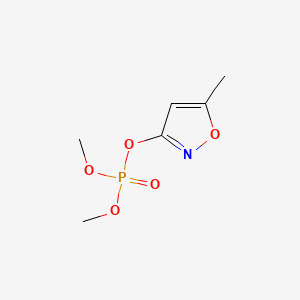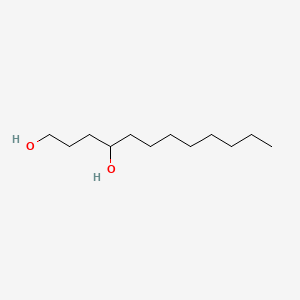
1,4-Dodecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dodecanediol is a medium-chain primary fatty alcohol that is dodecane carrying hydroxy groups at positions 1 and 4 . It is a versatile compound with various applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dodecanediol can be synthesized through several methods. One common method involves the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound . This method does not require a catalyst, reducing the production steps and costs.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dodecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediol derivatives.
Applications De Recherche Scientifique
1,4-Dodecanediol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.
Mécanisme D'action
The mechanism of action of 1,4-Dodecanediol involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other compounds, influencing biochemical pathways related to lipid metabolism and energy production. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, affecting the properties of the compounds it forms.
Comparaison Avec Des Composés Similaires
1,4-Dodecanediol can be compared with other similar compounds such as:
1,12-Dodecanediol: Both are dodecanediols but differ in the positions of the hydroxyl groups.
1,4-Butanediol: A shorter-chain diol with hydroxyl groups at positions 1 and 4.
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
38146-95-1 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
dodecane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12-14H,2-11H2,1H3 |
Clé InChI |
HOIZOMIUZHPUHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



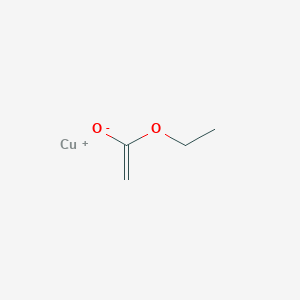
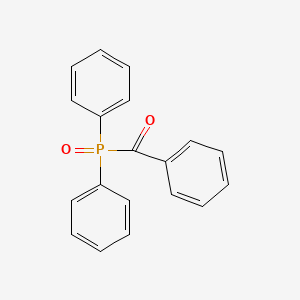

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
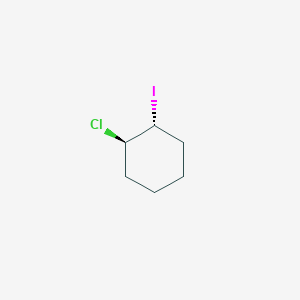
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
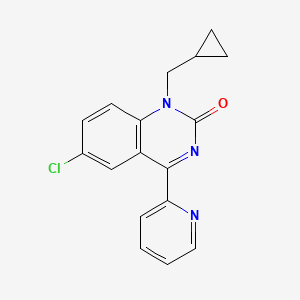
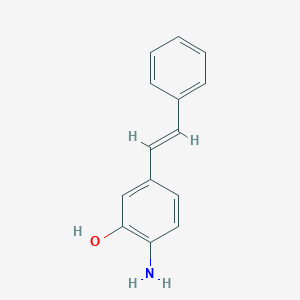
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
